molecular formula C9H13N3 B12946346 1-(Pyrimidin-2-yl)cyclopentan-1-amine

1-(Pyrimidin-2-yl)cyclopentan-1-amine

Cat. No.: B12946346
M. Wt: 163.22 g/mol
InChI Key: DRUHCXXETSPPOM-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C9H13N3. It consists of a cyclopentane ring attached to a pyrimidine ring via an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-yl)cyclopentan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentanone with pyrimidine-2-amine in the presence of a reducing agent. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(Pyrimidin-2-yl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    1-(Pyrimidin-2-yl)propan-1-amine: Similar structure but with a propyl group instead of a cyclopentane ring.

    1-(Pyrimidin-2-yl)methylamine: Contains a methyl group instead of a cyclopentane ring.

    Cyclopentanamine, 1-(2-pyrimidinyl)-: Another structural isomer with similar properties.

Uniqueness

1-(Pyrimidin-2-yl)cyclopentan-1-amine is unique due to its specific combination of a cyclopentane ring and a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

1-(Pyrimidin-2-yl)cyclopentan-1-amine is a heterocyclic amine with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for diverse biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including protein kinases involved in cell signaling pathways. Similar pyrimidine-based compounds have demonstrated efficacy as kinase inhibitors, particularly in cancer treatment, suggesting that this compound may exhibit analogous properties.

Potential Targets

Research indicates that compounds with similar structures often target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDK activity can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds valuable in oncology.

Anticancer Properties

Preliminary studies have shown that this compound exhibits potential anticancer activity. It may inhibit cell proliferation by targeting key enzymes involved in cell growth and division. For instance, it has been suggested that this compound could inhibit CDK4 and CDK6, which are critical for the progression of various cancers .

Comparative Activity

To contextualize the activity of this compound, the following table summarizes related compounds and their notable activities:

Compound NameStructure TypeNotable Activity
1-(Pyrimidin-4-yl)cyclohexan-1-amineCyclohexane derivativePotential anticancer activity
2-(Pyrrolidin-1-yl)cyclopentan-1-aminePyrrolidine derivativeNeuroactive properties
2,2-Difluoro-1-(pyrimidin-2-yl)ethan-1-amineEthanol derivativeAntiviral activity

This comparison highlights the unique structural features of this compound that may influence its biological interactions compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrimidine derivatives, including this compound:

  • In Vitro Studies : Research has demonstrated that compounds similar to this compound can effectively inhibit cell proliferation in cancer cell lines through various assays measuring cell viability and apoptosis .
  • Mechanistic Insights : Studies focusing on the interaction of pyrimidine derivatives with CDKs have provided insights into their mechanism of action. For instance, some compounds were shown to induce G1 phase arrest in cancer cells by inhibiting CDK activity .
  • Pharmacokinetic Profiles : Evaluations of the pharmacokinetic properties of pyrimidine-based compounds suggest favorable absorption and distribution characteristics, which are critical for their therapeutic efficacy .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1-pyrimidin-2-ylcyclopentan-1-amine

InChI

InChI=1S/C9H13N3/c10-9(4-1-2-5-9)8-11-6-3-7-12-8/h3,6-7H,1-2,4-5,10H2

InChI Key

DRUHCXXETSPPOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NC=CC=N2)N

Origin of Product

United States

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